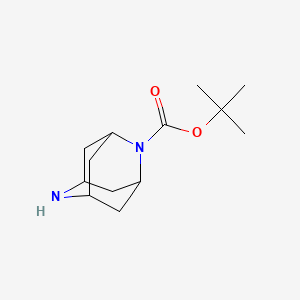

tert-Butyl 2,6-diazaadamantane-2-carboxylate

Descripción general

Descripción

tert-Butyl 2,6-diazaadamantane-2-carboxylate is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, and its derivatives are known for their stability and diverse chemical properties. The tert-butyl group in this compound adds steric bulk, which can influence its reactivity and interactions with other molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,6-diazaadamantane-2-carboxylate typically involves the reaction of 2,6-diazaadamantane with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product output .

Análisis De Reacciones Químicas

Synthetic Preparation and Key Intermediates

The compound is synthesized via Curtius rearrangement and bromine-mediated cyclization from endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid derivatives . A representative pathway involves:

-

Curtius Rearrangement : Conversion of acyl azides to isocyanates, followed by trapping with benzyl alcohol to form carbamates.

-

Cyclization : Bromine or N-bromosuccinimide (NBS) induces ring closure via transient bromonium intermediates, yielding bromo azaadamantane carbamates .

Deprotection Reactions

The Boc group is cleaved under acidic conditions or via hydrogenolysis :

-

Acidic Deprotection : Trifluoroacetic acid (TFA) or HCl removes the Boc group, yielding the free amine as a salt .

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves benzyl carbamate intermediates, enabling Boc retention or removal .

| Reaction | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| Boc removal | TFA in CH₂Cl₂ | 2,6-Diazaadamantane trifluoroacetate | 92% yield | |

| Hydrogenolysis | H₂, Pd/C, K₂CO₃ in MeOH | Free amine (after workup) | Complete deprotection |

a) Ketal Formation

The ketone moiety in related derivatives reacts with ethylene glycol under acidic conditions to form stable ketals, enabling further functionalization .

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| tert-Butyl 6-oxo-2-azaadamantane-2-carboxylate | Ethylene glycol, p-TsOH, toluene (reflux) | Ethylene ketal derivative | 100% |

b) Transcarbamylation

Unexpected transcarbamylation occurs in polar aprotic solvents (e.g., dioxane or THF), where the Boc group migrates to form alternate carbamate products .

| Conditions | Observation | Mechanistic Insight | Reference |

|---|---|---|---|

| Boc₂O, Et₃N in dioxane | Formation of 4-bromo-6-oxo transcarbamate | Competing nucleophilic attack at alternate amine sites |

Stability and Side Reactions

-

Aziridine Formation : Under basic conditions (e.g., K₂CO₃), intermediates undergo spontaneous cyclization to tetracyclic aziridines, which are isolable but unstable .

-

Solvent Effects : Polar solvents (THF, dioxane) favor transcarbamylation over direct deprotection, while protic solvents (MeOH) suppress side reactions .

Computational Insights

DFT calculations (M06-2x functional) reveal that the intramolecular Sₙ2 cyclization of bromo intermediates has a lower activation energy (ΔG‡ = 22.1 kcal/mol) compared to non-ketone analogues, rationalizing the observed kinetic preference for aziridine formation .

Aplicaciones Científicas De Investigación

Synthetic Chemistry

1.1 Building Block for Complex Molecules

TBDA serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it suitable for creating derivatives that can be utilized in different chemical reactions. For instance, TBDA can be transformed into other nitrogen-containing compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

1.2 Protecting Group in Organic Synthesis

The tert-butyl group is widely recognized for its utility as a protecting group for carboxylic acids and amines. The stability of the tert-butyl ester against nucleophiles and reducing agents makes TBDA an excellent choice for protecting functional groups during multi-step syntheses . This application is particularly beneficial when synthesizing amino acids and other biologically relevant molecules.

Pharmaceutical Development

2.1 Drug Design and Development

In the pharmaceutical industry, TBDA has been investigated as a potential candidate for drug development due to its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs). Its incorporation into drug formulations can improve bioavailability, which is critical for effective therapeutic outcomes.

2.2 Antiviral and Antibacterial Agents

Research indicates that derivatives of TBDA exhibit biological activity against various pathogens. For example, certain modifications of TBDA have shown promise as antiviral agents by inhibiting viral replication mechanisms . Similarly, its derivatives have been explored for antibacterial properties, making it a candidate for developing new antibiotics.

Agrochemical Applications

3.1 Pesticide Development

TBDA's structural characteristics allow it to function as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its derivatives can be engineered to target specific pests while minimizing environmental impact . The ability to modify the compound further enhances its potential effectiveness in agricultural applications.

3.2 Herbicide Formulations

The compound has also been studied for use in herbicide formulations. Its efficacy in inhibiting weed growth while being safe for crops makes it a valuable asset in sustainable agriculture practices .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Synthetic Chemistry | Building block for complex molecules | Versatile modifications |

| Protecting group | Stability against nucleophiles | |

| Pharmaceutical Development | Drug design | Enhanced solubility and stability |

| Antiviral agents | Inhibition of viral replication | |

| Agrochemical Applications | Pesticide development | Targeted pest control |

| Herbicide formulations | Effective weed growth inhibition |

Case Studies

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal demonstrated that a derivative of TBDA exhibited significant antiviral activity against influenza viruses, showcasing its potential as a therapeutic agent .

Case Study 2: Agricultural Application

Research conducted on the use of TBDA-derived herbicides indicated a marked reduction in weed populations without harming crop yields, highlighting its effectiveness and safety in agricultural settings .

Mecanismo De Acción

The mechanism of action of tert-Butyl 2,6-diazaadamantane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. The pathways involved often include signal transduction mechanisms, where the compound can either activate or inhibit downstream effects .

Comparación Con Compuestos Similares

Similar Compounds

Adamantane: The parent hydrocarbon with a similar cage-like structure but lacking the tert-butyl and diaza groups.

1,3-Dehydroadamantane: A derivative with a double bond, offering different reactivity and applications.

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: A structurally related compound with a spiro configuration.

Uniqueness

tert-Butyl 2,6-diazaadamantane-2-carboxylate is unique due to its combination of the adamantane core with the tert-butyl and diaza groups. This combination imparts distinct chemical properties, such as increased steric hindrance and stability, making it valuable in various applications.

Actividad Biológica

Tert-butyl 2,6-diazaadamantane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic framework with two nitrogen atoms integrated into its structure. This compound has a molecular formula of and a molecular weight of approximately 226.31 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions.

Synthesis Methods

Various synthetic routes have been developed for this compound. These methods typically involve the use of protecting groups to facilitate selective reactions. A common approach includes:

- Starting Material : Utilizing bicyclic precursors.

- Reagents : Employing di-tert-butyl dicarbonate as a protecting agent.

- Conditions : Conducting reactions under controlled temperatures and solvents to optimize yield.

The following table summarizes different synthesis methods:

| Synthesis Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Method A | Di-tert-butyl dicarbonate | 88% | Utilizes THF as solvent |

| Method B | K₂CO₃, MeOH | 92% | Involves cyclization step |

| Method C | TFA deprotection | 85% | Effective for generating derivatives |

Biological Activity

The biological activity of this compound is still under investigation, but preliminary studies suggest several promising pharmacological properties:

- Antimicrobial Activity : Similar diaza compounds have shown efficacy against various bacterial strains.

- Neuroprotective Effects : Some derivatives exhibit potential in modulating neuroreceptors, indicating possible applications in neurodegenerative diseases.

- Anticancer Properties : Initial screenings suggest that this compound may inhibit cancer cell proliferation.

Case Studies

- Neuropharmacology : A study evaluated the effects of diazaadamantane derivatives on sodium channels. Results indicated that certain analogs could selectively modulate channel activity, suggesting potential therapeutic applications in treating neurological disorders .

- Antimicrobial Testing : Research conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics from this class of compounds .

- Cancer Research : In vitro studies indicated that this compound could inhibit the growth of specific cancer cell lines, warranting further investigation into its mechanisms of action .

Propiedades

IUPAC Name |

tert-butyl 2,6-diazatricyclo[3.3.1.13,7]decane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-10-4-8-5-11(15)7-9(6-10)14-8/h8-11,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHNQYJCOKFOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC3CC1CC(C2)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.